2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide
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Overview
Description
2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide typically involves the formation of the oxadiazole ring followed by the attachment of the phenoxy and phenylacetamide groups. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The phenoxy and phenylacetamide groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound has potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: It is being investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
4,5-diphenylimidazole-acetamide-1,2,3-triazole hybrids: These compounds also exhibit antimicrobial and anticancer properties.
N-phenylacetamide-incorporated 1,2,3-triazoles: Known for their antifungal and antibacterial activities.
Uniqueness
2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide stands out due to its unique oxadiazole ring structure, which provides distinct chemical and biological properties. Its ability to inhibit specific enzymes and proteins makes it a promising candidate for drug development and other applications.
Properties
Molecular Formula |
C23H19N3O3 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C23H19N3O3/c1-16-7-5-9-18(13-16)23-25-22(26-29-23)17-8-6-12-20(14-17)28-15-21(27)24-19-10-3-2-4-11-19/h2-14H,15H2,1H3,(H,24,27) |
InChI Key |
XPYZWYYOOJIHDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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